Cas no 1251566-09-2 (4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide)

4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a structurally complex naphthyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a chloro-dimethoxyphenylamino substituent, which may enhance binding affinity in biological systems, and a diethylcarboxamide group that could improve solubility and pharmacokinetic properties. The 1,8-naphthyridine core provides a rigid scaffold for selective interactions with target proteins or enzymes. This compound is of interest for its potential as a synthetic intermediate or bioactive molecule in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined structure allows for precise modifications to optimize activity and selectivity.
4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide structure
1251566-09-2 structure
Product name:4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
CAS No:1251566-09-2
MF:C22H25ClN4O3
MW:428.911904096603
CID:5402471

4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(4-chloro-2,5-dimethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
    • 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
    • Inchi: 1S/C22H25ClN4O3/c1-6-27(7-2)22(28)15-12-24-21-14(9-8-13(3)25-21)20(15)26-17-11-18(29-4)16(23)10-19(17)30-5/h8-12H,6-7H2,1-5H3,(H,24,25,26)
    • InChI Key: OXRUYWRCYFTIEC-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(C)N=2)C(NC2=CC(OC)=C(Cl)C=C2OC)=C(C(N(CC)CC)=O)C=1

4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3406-2898-2mg
4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
1251566-09-2
2mg
$59.0 2023-09-10
Life Chemicals
F3406-2898-4mg
4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
1251566-09-2
4mg
$66.0 2023-09-10
Life Chemicals
F3406-2898-10μmol
4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
1251566-09-2
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-2898-1mg
4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
1251566-09-2
1mg
$54.0 2023-09-10
Life Chemicals
F3406-2898-10mg
4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
1251566-09-2
10mg
$79.0 2023-09-10
Life Chemicals
F3406-2898-5μmol
4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
1251566-09-2
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-2898-2μmol
4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
1251566-09-2
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-2898-5mg
4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
1251566-09-2
5mg
$69.0 2023-09-10
Life Chemicals
F3406-2898-3mg
4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
1251566-09-2
3mg
$63.0 2023-09-10

Additional information on 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Professional Introduction to Compound with CAS No. 1251566-09-2 and Product Name: 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

The compound with the CAS number 1251566-09-2 and the product name 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to the class of naphthyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structural framework of this molecule is characterized by a naphthyridine core, which is a fused bicyclic system consisting of a pyridine and a pyrimidine ring. This core structure is further functionalized with various substituents that contribute to its unique chemical and biological properties. Specifically, the presence of a 4-chloro-2,5-dimethoxyphenyl amino group at the 4-position of the naphthyridine ring introduces both electronic and steric effects that can influence the compound's interactions with biological targets.

The N,N-diethyl substituents at the nitrogen atoms of the naphthyridine ring enhance the lipophilicity of the molecule, which can be crucial for its absorption and distribution within biological systems. Additionally, the 7-methyl group at the 7-position of the naphthyridine ring contributes to the overall stability and reactivity of the compound. The 3-carboxamide moiety at the 3-position adds another layer of functionality, potentially allowing for further derivatization and modification to tailor its biological activity.

Recent research in the field of naphthyridine derivatives has highlighted their potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The specific substitution pattern in 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide suggests that it may exhibit potent activity against certain biological targets. For instance, studies have shown that naphthyridine derivatives can interact with DNA and RNA through minor groove binding, which can disrupt transcription and translation processes in pathogens or cancer cells.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cell signaling pathways. Kinases play a critical role in numerous cellular processes, including cell growth, differentiation, and survival. By inhibiting specific kinases, this compound could potentially interfere with these pathways, leading to therapeutic effects. The 4-chloro-2,5-dimethoxyphenyl amino group is particularly interesting as it may provide a scaffold for selective kinase inhibition by interacting with specific residues in the enzyme's active site.

In addition to its kinase inhibitory potential, this compound may also exhibit other biological activities. For example, it could interact with receptors or ion channels that are involved in pain perception or neurotransmitter release. The N,N-diethyl substituents may enhance its ability to cross biological membranes, while the 3-carboxamide moiety could allow for further interactions with acidic or basic residues in biological targets.

Recent advancements in computational chemistry have enabled more accurate predictions of a compound's biological activity based on its structure. Molecular docking studies have been particularly useful in identifying potential binding modes between this compound and its target proteins. These studies suggest that it may bind to kinases with high affinity due to its optimized substitution pattern and charge distribution.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include nucleophilic aromatic substitution reactions to introduce the 4-chloro-2,5-dimethoxyphenyl group onto the naphthyridine core, followed by reductive amination to incorporate the N,N-diethyl amino group. The final step involves carboxylation at the 3-position to introduce the 3-carboxamide moiety.

Quality control and analytical techniques are essential for characterizing this compound accurately. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to confirm its structure and purity. These analytical methods provide detailed information about its chemical composition and help ensure that it meets pharmaceutical standards for safety and efficacy.

The potential therapeutic applications of this compound are still under investigation; however, preliminary results are promising. In vitro studies have shown that it can inhibit proliferation in certain cancer cell lines by interfering with key signaling pathways involved in cell growth and survival. Additionally, it may exhibit anti-inflammatory effects by modulating cytokine production or inhibiting inflammatory enzymes.

Preclinical studies are necessary to evaluate its safety profile before it can be tested in human clinical trials. These studies will assess its toxicity, pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted), and pharmacodynamics (its effects on biological systems). If preclinical results are favorable, clinical trials could be initiated to evaluate its efficacy in treating specific diseases.

The development of new pharmaceuticals often involves collaboration between chemists who design molecules like this one and biologists who study their interactions with living systems. This interdisciplinary approach is crucial for translating laboratory discoveries into effective treatments for patients worldwide.

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